![molecular formula C11H15N3O B13783845 3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 817641-90-0](/img/structure/B13783845.png)
3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Pyrazolo[3,4-b]pyridin-6-one,3-cyclobutyl-1,2,4,5-tetrahydro-4-methyl-(9CI) is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with additional substituents that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrazolo[3,4-b]pyridin-6-one derivatives typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One common method includes the annulation of the pyrazole ring by the condensation of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by dehydration and dehydrogenation of the cycloadduct . Another approach involves the use of microwave and grinding techniques for the one-pot multicomponent reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6H-Pyrazolo[3,4-b]pyridin-6-one derivatives undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridines with potential biological activities .
Scientific Research Applications
6H-Pyrazolo[3,4-b]pyridin-6-one derivatives have been extensively studied for their applications in various fields:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Investigated for their role as enzyme inhibitors and receptor modulators.
Medicine: Potential therapeutic agents for the treatment of cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6H-Pyrazolo[3,4-b]pyridin-6-one derivatives involves binding to specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position and nature of substituents.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
6H-Pyrazolo[3,4-b]pyridin-6-one,3-cyclobutyl-1,2,4,5-tetrahydro-4-methyl-(9CI) is unique due to its specific substituents, which confer distinct biological activities and pharmacokinetic properties. Its ability to selectively inhibit certain molecular targets makes it a valuable compound for therapeutic development .
Properties
CAS No. |
817641-90-0 |
|---|---|
Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
3-cyclobutyl-4-methyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C11H15N3O/c1-6-5-8(15)12-11-9(6)10(13-14-11)7-3-2-4-7/h6-7H,2-5H2,1H3,(H2,12,13,14,15) |
InChI Key |
NFCRRLAXAQZMAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NC2=NNC(=C12)C3CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)
![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)

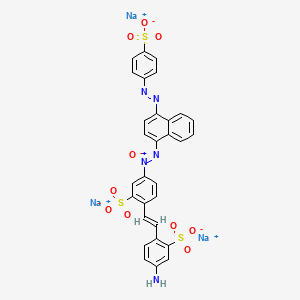
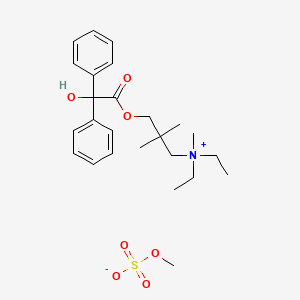
![Methyl 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B13783793.png)
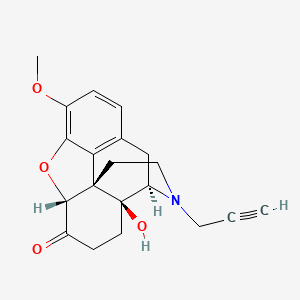
![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt](/img/structure/B13783813.png)
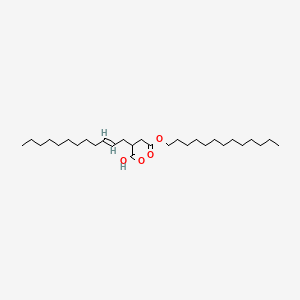

![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)
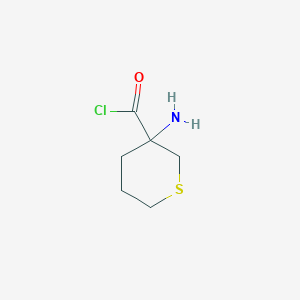

![Spiro[4.6]undecane-2-carbonyl chloride](/img/structure/B13783847.png)
